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molecular formula C13H11NO3 B8723937 3-Methoxy-4-(pyridin-2-yl)benzoic acid CAS No. 540497-38-9

3-Methoxy-4-(pyridin-2-yl)benzoic acid

Cat. No. B8723937
M. Wt: 229.23 g/mol
InChI Key: ZMTOWCCWZUBZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087601B2

Procedure details

To 154 mL of a 50/50 solution of MeOH and H2O was added lithium hydroxide monohydrate (13.85 g, 330 mmol). The solution was stirred until all of the salt dissolved, at which point methyl 3-methoxy-4-pyridin-2-ylbenzoate (8.02 g, 32.9 mmol) was added. The mixture was heated at reflux and stirred overnight. The reaction mixture was cooled to rt, neutralized with 6N HCl, and acidified to pH 4 with 1N HCl. A colorless solid crashed out of solution and was filtered to give 3-methoxy-4-pyridin-2-ylbenzoic acid as a colorless solid. 1H NMR (DMSO-d6, 300 MHz) δ 8.70 (d, 1H), 7.92–7.84 (m, 3H), 7.69–7.65 (m, 2H), 7.40–7.36 (m, 1H), 3.91 (s, 3H).
[Compound]
Name
50/50
Quantity
154 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
13.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl 3-methoxy-4-pyridin-2-ylbenzoate
Quantity
8.02 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.O.[OH-].[Li+].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:17]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1)[C:11]([O:13]C)=[O:12].Cl>O>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:17]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1)[C:11]([OH:13])=[O:12] |f:1.2.3|

Inputs

Step One
Name
50/50
Quantity
154 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
lithium hydroxide monohydrate
Quantity
13.85 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
methyl 3-methoxy-4-pyridin-2-ylbenzoate
Quantity
8.02 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred until all of the salt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=CC1C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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